N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-(isoquinolin-1-ylsulfanyl)acetamide
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Overview
Description
N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-(isoquinolin-1-ylsulfanyl)acetamide is a complex organic compound with a molecular formula of C26H26N2O6S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-(isoquinolin-1-ylsulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Methoxy Groups: Methoxylation is usually performed using methanol and a strong acid like hydrochloric acid.
Coupling Reactions: The final step involves coupling the isoquinoline derivatives with acetamide using reagents like thionyl chloride or phosphorus oxychloride to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-(isoquinolin-1-ylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced isoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like amines or thiols replace the methoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Quinoline derivatives.
Reduction Products: Reduced isoquinoline derivatives.
Substitution Products: Amino or thiol-substituted isoquinoline derivatives.
Scientific Research Applications
N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-(isoquinolin-1-ylsulfanyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-(isoquinolin-1-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound may interact with enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Noscapine: A benzylisoquinoline alkaloid with similar structural features but different biological activities.
Papaverine: Another isoquinoline derivative used as a vasodilator.
Berberine: An isoquinoline alkaloid with antimicrobial and anti-inflammatory properties.
Uniqueness
N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-(isoquinolin-1-ylsulfanyl)acetamide stands out due to its unique combination of methoxy and isoquinoline groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C31H29N3O5S |
---|---|
Molecular Weight |
555.6 g/mol |
IUPAC Name |
N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-2-isoquinolin-1-ylsulfanylacetamide |
InChI |
InChI=1S/C31H29N3O5S/c1-36-26-14-20-10-11-32-25(23(20)16-28(26)38-3)13-21-15-27(37-2)29(39-4)17-24(21)34-30(35)18-40-31-22-8-6-5-7-19(22)9-12-33-31/h5-12,14-17H,13,18H2,1-4H3,(H,34,35) |
InChI Key |
VDJZOSDCZNDLHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3NC(=O)CSC4=NC=CC5=CC=CC=C54)OC)OC)OC |
Origin of Product |
United States |
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